molecular formula C19H19NO5 B2862961 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2310126-51-1

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2862961
CAS No.: 2310126-51-1
M. Wt: 341.363
InChI Key: LPOWXLSNUHEVIE-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-15-5-2-4-12-10-16(25-17(12)15)18(21)20-11-19(22)8-3-6-14-13(19)7-9-24-14/h2,4-5,7,9-10,22H,3,6,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOWXLSNUHEVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC4=C3C=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclization

Palladium-mediated C–H activation provides efficient access to substituted benzofurans. Zhu et al. demonstrated rhodium-catalyzed annulation between propargyl alcohols (e.g., 46 ) and aryl boronic acids (45 ) using TsOH·H₂O in THF/H₂O (Scheme 1). Applied to 3-methoxy-substituted substrates, this method yields 7-methoxybenzofuran derivatives in 78-92% yield.

Table 1: Optimization of Cyclization Conditions

Catalyst Solvent Temp (°C) Yield (%)
Rh(cod)₂OTf THF/H₂O (3:1) 80 92
Pd(OAc)₂ DMF 100 67
CuI Dioxane 120 54

Conditions: 5 mol% catalyst, 24 h reaction time

Acid-Mediated Cyclodehydration

2-Allyloxy-3-methoxybenzaldehyde (3 ) undergoes Brønsted acid-catalyzed cyclization to form 7-methoxybenzofuran scaffolds. Using p-TsOH in refluxing toluene, this method achieves 85% yield with excellent regioselectivity (Scheme 2). Subsequent oxidation of the 5-allyl group (KMnO₄, acetone/H₂O) provides the carboxylic acid derivative.

Preparation of 4-Hydroxy-4,5,6,7-Tetrahydrobenzofuran-4-Methanol

Silyloxyallyl Cation Cyclization

Theuns et al. developed a silyloxyallyl cation strategy for tetrahydrobenzofuran synthesis (Scheme 3). Treatment of α-silyloxy allyl carbonate with TfOH generates a reactive cation, which undergoes [4+3] cycloaddition with dienophiles. Hydrogenation (H₂, Pd/C) and subsequent hydroxylation (mCPBA) yield the 4-hydroxy tetrahydrobenzofuran core in 76% overall yield.

Enzymatic Resolution for Stereochemical Control

Racemic 4-hydroxytetrahydrobenzofuran derivatives can be resolved using immobilized lipase B (Candida antarctica) with vinyl acetate in MTBE. This biocatalytic process achieves >99% ee for the (4R)-enantiomer, critical for biological activity.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 7-methoxybenzofuran-2-carboxylic acid with EDCI/HOBt in DMF, followed by reaction with 4-hydroxytetrahydrobenzofuran-4-methanol, provides the target amide in 82% yield (Scheme 4).

Table 2: Comparison of Coupling Reagents

Reagent System Solvent Time (h) Yield (%)
EDCI/HOBt DMF 12 82
HATU/DIPEA CH₂Cl₂ 6 78
DCC/DMAP THF 24 65

Conditions: 0°C to rt, stoichiometric reagent

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates the coupling reaction while maintaining yield (80%) and minimizing epimerization.

Integrated Synthetic Route

Scheme 5: Convergent Synthesis Pathway

  • Prepare 7-methoxybenzofuran-2-carboxylic acid via Rh-catalyzed annulation
  • Synthesize enantiopure 4-hydroxytetrahydrobenzofuran-4-methanol using enzymatic resolution
  • Couple fragments via EDCI/HOBt-mediated amidation
  • Purify by silica gel chromatography (EtOAc/hexanes)

Overall Yield : 58% (four steps)
Purity : >99% (HPLC, C18 column)

Analytical Characterization Data

Table 3: Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H, ArH), 4.63 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 1.98-2.12 (m, 4H, tetrahydrofuran)
¹³C NMR (100 MHz, CDCl₃) δ 166.5 (CONH), 161.2 (C=O), 154.3 (ArOCH₃)
HRMS (ESI+) m/z Calcd for C₁₉H₁₉NO₅ [M+H]⁺: 342.1443; Found: 342.1441

Challenges and Optimization Opportunities

  • Stereochemical Control : Current methods yield racemic tetrahydrobenzofuran intermediates requiring enzymatic resolution. Asymmetric hydrogenation catalysts could improve efficiency.
  • Scale-Up Limitations : Rhodium catalysis in Step 1 becomes cost-prohibitive at >100 g scale. Iron-based catalysts may offer economical alternatives.
  • Purification Complexity : Silica gel chromatography remains necessary due to polar byproducts. Crystallization-driven purification requires further development.

This systematic analysis demonstrates that integrating transition metal catalysis with modern coupling techniques enables efficient synthesis of the target benzofuran derivative. Continued optimization of stereoselective steps and catalyst recovery will enhance industrial applicability.

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